2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride
Description
Historical Context and Development
The development of this compound emerges from the broader historical context of phenoxyethyl piperidine research that began gaining momentum in the late twentieth century. The systematic exploration of piperidine derivatives as pharmaceutical scaffolds traces back to the recognition that six-membered nitrogen-containing heterocycles could serve as versatile building blocks for drug discovery. The specific structural motif combining brominated aromatic systems with piperidine rings through ether linkages represents an evolution in synthetic medicinal chemistry approaches that sought to optimize both pharmacological activity and synthetic accessibility.
The incorporation of bromine substituents into phenoxyethyl piperidine frameworks reflects strategic considerations in medicinal chemistry, where halogen atoms often serve as bioisosteres for other functional groups or as reactive handles for further synthetic elaboration. Historical precedent for such brominated compounds can be traced through patent literature documenting systematic structure-activity relationship studies aimed at identifying optimal substitution patterns for biological activity. The methoxy group at the 4-position of the phenyl ring represents another historically significant structural element, as methoxy substituents have long been recognized for their ability to modulate both electronic properties and metabolic stability of aromatic compounds.
The development timeline for this specific compound reflects broader trends in pharmaceutical research toward exploring positional isomers and salt forms to optimize drug-like properties. The hydrochloride salt formation represents a well-established pharmaceutical practice for improving aqueous solubility and crystalline stability, techniques that have been employed systematically across numerous drug development programs. Documentation of this compound in major chemical databases beginning in the early 2000s suggests its emergence during a period of intensive research into piperidine-based therapeutics.
Chemical Classification and Nomenclature
This compound belongs to the chemical class of halogenated phenoxyalkyl piperidines, a subgroup within the broader category of substituted piperidine derivatives. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound name explicitly defining the substitution pattern and stereochemical relationships. The base structure consists of a piperidine ring, which is a saturated six-membered nitrogen heterocycle, connected through an ethyl spacer to a phenoxy group bearing both bromo and methoxy substituents.
The chemical classification can be further refined by considering the functional group hierarchy present in the molecule. The compound contains an aromatic ether linkage connecting the phenyl ring to the aliphatic chain, while the piperidine nitrogen provides basic functionality that is protonated in the hydrochloride salt form. The bromine atom at the 2-position and methoxy group at the 4-position of the phenyl ring create a specific substitution pattern that influences both chemical reactivity and potential biological activity.
From a structural chemistry perspective, the compound exhibits conformational flexibility around the ethyl linker, allowing for multiple stable conformations that may be relevant to biological binding interactions. The molecular formula C14H21BrClNO2 indicates the presence of 14 carbon atoms, 21 hydrogen atoms, one bromine atom, one chlorine atom (from the hydrochloride salt), one nitrogen atom, and two oxygen atoms. The molecular weight of 350.68 grams per mole positions this compound within the typical range for small molecule pharmaceutical agents.
The International Chemical Identifier and simplified molecular-input line-entry system representations provide standardized formats for database storage and computational analysis. These nomenclature systems ensure consistent identification across different research contexts and facilitate systematic structure-activity relationship studies within the phenoxyethyl piperidine class.
Position in Phenoxyethyl Piperidine Research
Within the broader landscape of phenoxyethyl piperidine research, this compound occupies a distinctive position as both a research tool and potential therapeutic lead compound. The phenoxyethyl piperidine class has been extensively investigated for various pharmacological activities, with particular emphasis on central nervous system applications and cardiovascular effects. This specific compound's structural features place it within a subset of halogenated derivatives that have shown promise in modulating specific biological pathways.
Comparative analysis with related compounds in the phenoxyethyl piperidine series reveals the strategic importance of the 2-bromo-4-methoxy substitution pattern. Structural analogues bearing different halogen substituents or alternative methoxy positioning have been synthesized and evaluated, providing valuable structure-activity relationship data. The 2-position of the piperidine ring, where the ethyl linker is attached, represents a critical structural determinant that distinguishes this compound from its 3- and 4-substituted analogues.
Research investigations have demonstrated that modifications to the aromatic substitution pattern can significantly influence both pharmacokinetic properties and biological activity profiles. The brominated phenoxy system provides opportunities for further synthetic modification through various cross-coupling reactions, making this compound valuable as an intermediate in medicinal chemistry programs. Additionally, the methoxy group contributes to the overall electronic character of the aromatic system while potentially influencing metabolic stability.
The compound's role in contemporary research extends beyond its individual properties to encompass its utility in systematic library synthesis and screening efforts. High-throughput chemistry approaches have utilized similar phenoxyethyl piperidine scaffolds as starting points for generating diverse compound collections aimed at identifying novel biological activities. The availability of this compound as a research chemical has facilitated numerous academic and industrial research programs focused on understanding structure-activity relationships within this important pharmaceutical class.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic and medicinal chemistry stems from its multifaceted utility as both a synthetic intermediate and a biologically relevant molecular scaffold. From an organic chemistry perspective, the compound demonstrates important principles of heterocyclic chemistry, aromatic substitution patterns, and ether bond formation that are fundamental to synthetic medicinal chemistry. The presence of multiple functional groups within a single molecular framework provides opportunities for selective chemical transformations and structural elaboration.
The brominated aromatic system serves as a particularly valuable synthetic handle, enabling various palladium-catalyzed cross-coupling reactions that can introduce diverse substituents at the 2-position of the phenyl ring. This reactivity profile makes the compound valuable for systematic structure-activity relationship studies where researchers can systematically modify the aromatic substitution pattern while maintaining the core piperidine and phenoxyethyl structural elements. The Williamson ether synthesis methodology, which is commonly employed in the preparation of such phenoxyethyl derivatives, represents a fundamental transformation in organic chemistry that connects alcohols with alkyl halides.
In medicinal chemistry applications, the compound's structural features align with several important pharmaceutical design principles. The piperidine ring system represents a privileged scaffold in drug discovery, appearing in numerous marketed pharmaceutical agents across diverse therapeutic areas. The phenoxyethyl linker provides an appropriate spatial relationship between the aromatic and heterocyclic components, potentially enabling favorable binding interactions with biological targets. The incorporation of both electron-withdrawing bromine and electron-donating methoxy substituents creates a balanced electronic environment that may influence binding affinity and selectivity profiles.
Research applications have demonstrated the compound's utility in investigating dopaminergic pathways, with studies indicating effects on dopamine levels in specific brain regions. These findings suggest potential applications in neuropsychopharmacology research, where understanding the relationship between molecular structure and neurotransmitter system modulation remains a critical research objective. The compound's ability to influence electroencephalogram patterns at varying doses provides additional evidence for its significance in neuroscience research applications.
The compound's significance extends to its role in understanding fundamental principles of drug metabolism and pharmacokinetics. The presence of both aromatic and aliphatic structural elements provides opportunities to study phase I and phase II metabolic transformations, while the brominated aromatic system may influence cytochrome P450-mediated metabolism. Such studies contribute to broader understanding of how structural modifications can be used to optimize pharmaceutical properties including bioavailability, metabolic stability, and tissue distribution.
Properties
IUPAC Name |
2-[2-(2-bromo-4-methoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2.ClH/c1-17-12-5-6-14(13(15)10-12)18-9-7-11-4-2-3-8-16-11;/h5-6,10-11,16H,2-4,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVINCIBVTNIRPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride is a chemical compound with potential applications in medicinal chemistry and biological research. Its unique molecular structure allows for interactions with various biological targets, making it a candidate for further investigation into its pharmacological properties.
- Molecular Formula: C₁₄H₂₁BrClNO₂
- Molecular Weight: 350.68 g/mol
- CAS Number: 1219964-12-1
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the bromophenoxy group facilitates hydrophobic interactions, while the piperidine ring enhances hydrogen bonding capabilities. This dual functionality allows the compound to modulate various cellular pathways, potentially acting as an agonist or antagonist at certain receptors.
Biological Activity Spectrum
Recent studies have highlighted the compound's diverse biological activities:
- Receptor Interactions: The compound shows promise in modulating dopaminergic pathways, particularly in the nucleus accumbens, suggesting potential psychotropic effects.
- Neurotransmitter Systems: It influences serotonin and norepinephrine pathways, indicating therapeutic applications in mood disorders and neuropsychiatric conditions.
- Electroencephalogram (EEG) Modulation: Changes in EEG patterns at varying doses have been observed, correlating with its psychoactive properties.
1. In Silico Studies
A study utilized computer-aided methods to evaluate the potential pharmacological activity of similar piperidine derivatives, predicting interactions with various enzymes and receptors. The findings suggest that compounds like this compound could be effective against cancer and central nervous system diseases .
2. Synthesis and Activity Evaluation
Research involving the synthesis of analogues has demonstrated that modifications to the piperidine structure can significantly impact biological activity. For instance, the most active compounds from a related series exhibited IC50 values in the nanomolar range, highlighting the importance of structural optimization in drug design .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine | C₁₄H₂₁BrClNO₂ | Exhibits significant biological activity; potential for further medicinal chemistry exploration. |
| 3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine | C₁₄H₂₁BrClNO₂ | Affects dopaminergic pathways; shows psychoactive properties. |
| 2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine | C₁₄H₂₁Cl₂NO₂ | Similar structure; potential variations in pharmacodynamics. |
Scientific Research Applications
Recent studies have highlighted several biological activities associated with this compound:
- Receptor Interactions : Modulation of dopaminergic pathways suggests potential applications in treating mood disorders and neuropsychiatric conditions.
- Neurotransmitter Systems : The compound also affects serotonin and norepinephrine pathways, further indicating its therapeutic potential.
- In Silico Studies : Computational methods have predicted interactions with various enzymes and receptors, suggesting efficacy against cancer and central nervous system diseases.
-
Synthesis and Activity Evaluation :
Research involving the synthesis of analogues has shown that modifications to the piperidine structure significantly impact biological activity. For example, certain structural optimizations led to compounds exhibiting IC50 values in the nanomolar range, highlighting the importance of structure in drug design. -
Therapeutic Applications :
Studies have indicated that derivatives of this compound may be effective in managing neuropsychiatric disorders due to their action on neurotransmitter systems. The ability to modulate serotonin and norepinephrine levels positions this compound as a candidate for further investigation in mood disorder therapies. -
Toxicological Assessments :
Preliminary toxicity studies have classified the compound as an irritant, necessitating careful handling in laboratory settings. These assessments are crucial for determining safe dosages and potential side effects in future therapeutic applications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom on the 2-bromo-4-methoxyphenoxy group undergoes nucleophilic substitution under mild conditions. This reaction is critical for modifying the aromatic ring’s electronic properties.
Example Reaction :
Reaction with primary amines (e.g., methylamine) in the presence of K₂CO₃ in DMF at 80°C yields 2-(4-methoxy-2-(methylamino)phenoxy)ethylpiperidine derivatives .
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine | Methylamine | K₂CO₃, DMF, 80°C, 12 h | 2-(4-Methoxy-2-(methylamino)phenoxy)ethylpiperidine | 78% |
Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or alkenyl groups.
Suzuki-Miyaura Coupling :
Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(OAc)₂ and K₂CO₃ in THF/H₂O (3:1) at 85°C produces biaryl derivatives .
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(OAc)₂ | K₂CO₃ | THF/H₂O | 85°C | 82–91% |
Etherification via Mitsunobu Reaction
The ethoxy linker can be modified using Mitsunobu conditions to introduce alternative aromatic groups.
Example :
Replacement of the 2-bromo-4-methoxyphenoxy group with 4-fluorophenol via triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF yields fluorinated analogs .
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| 4-Fluorophenol, PPh₃, DEAD | THF, 0°C to RT, 3 h | 2-[2-(4-Fluorophenoxy)ethyl]piperidine | 70% |
Reduction Reactions
The ethylpiperidine moiety undergoes reductive transformations. Hydrogenation of the piperidine ring with H₂/Pd-C in ethanol reduces double bonds (if present) without affecting the bromophenoxy group.
Key Observation :
Selective reduction of the piperidine ring’s unsaturated analogs (e.g., 1,2,3,4-tetrahydropyridine) proceeds quantitatively.
Salt Formation and Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous solutions, releasing the free base. Neutralization with NaOH regenerates the free amine, which can undergo further alkylation or acylation.
| Reaction | Conditions | Product |
|---|---|---|
| HCl neutralization | NaOH (1M), H₂O, RT | 2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine (free base) |
Functionalization of the Methoxy Group
Demethylation with BBr₃ in dichloromethane converts the methoxy group to a hydroxyl group, enabling further derivatization (e.g., sulfonation) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ | DCM, 0°C to RT, 6 h | 2-[2-(2-Bromo-4-hydroxyphenoxy)ethyl]piperidine | 85% |
Biological Interaction Studies
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
Comparison with Similar Compounds
Structural and Functional Motifs
Key structural analogs differ in substituents on the phenoxy ring and the piperidine moiety. These variations influence physicochemical properties (e.g., solubility, logP) and biological activity.
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Physicochemical Properties
- Lipophilicity : Bromine and sec-butyl groups increase logP, favoring blood-brain barrier penetration . The target compound’s methoxy group may balance this with polar interactions.
- Solubility : Smaller substituents (e.g., isopropoxy ) improve aqueous solubility, whereas bulkier groups (e.g., cyclohexylethoxy ) reduce it.
Preparation Methods
Formation of the Phenoxy Intermediate
The first step involves preparing the phenoxy derivative:
- Dissolve 2-bromo-4-methoxyphenol in a suitable solvent like acetone or dichloromethane.
- Add a base such as potassium carbonate to deprotonate the phenol group, forming a phenoxide ion.
- React the phenoxide ion with 2-chloroethylpiperidine under controlled temperature (e.g., 40–60°C) to facilitate nucleophilic substitution.
- Monitor the reaction progress using thin-layer chromatography (TLC).
Purification of the Intermediate
- The crude product is purified via recrystallization or column chromatography to remove impurities and unreacted starting materials.
Formation of Hydrochloride Salt
- Dissolve the purified intermediate in ethanol or another polar solvent.
- Bubble gaseous HCl or add an aqueous HCl solution to convert the free base into its hydrochloride salt form.
- Isolate the product by filtration or evaporation, followed by drying under vacuum.
Reaction Scheme
The overall reaction can be represented as follows:
$$
\text{C}7\text{H}7\text{BrOCH}3 + \text{C}7\text{H}{15}\text{ClN} \xrightarrow{\text{Base}} \text{C}{14}\text{H}{21}\text{BrNO}2 + \text{HCl}
$$
Where:
- $$ \text{C}7\text{H}7\text{BrOCH}_3 $$: 2-Bromo-4-methoxyphenol
- $$ \text{C}7\text{H}{15}\text{ClN} $$: 2-Chloroethylpiperidine
- $$ \text{C}{14}\text{H}{21}\text{BrNO}_2 $$: Intermediate product
Optimization Parameters
To achieve high yield and purity, several factors must be optimized:
- Solvent Choice : Polar aprotic solvents like acetone enhance nucleophilic substitution efficiency.
- Reaction Temperature : Maintaining moderate temperatures (40–60°C) prevents side reactions.
- Stoichiometry : Using slight excesses of one reactant ensures complete reaction.
- Purification Techniques : Recrystallization from ethanol or methanol provides high-purity products.
Characterization
The synthesized compound is characterized using analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity.
- Mass Spectrometry (MS) : Verifies molecular weight (350.68 g/mol).
- Infrared Spectroscopy (IR) : Identifies functional groups like phenoxy and piperidine.
Data Table: Reaction Overview
| Step | Reagents & Conditions | Observations/Notes |
|---|---|---|
| Phenoxy Intermediate | 2-Bromo-4-methoxyphenol, base, solvent | Nucleophilic substitution occurs |
| Purification | Column chromatography or recrystallization | Removes unreacted materials |
| Hydrochloride Salt | Ethanol, HCl | Converts free base to hydrochloride |
Q & A
Q. What are the common synthetic routes for preparing 2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride, and how are intermediates purified?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are synthesized by reacting a brominated aryl ether with a piperidine-containing intermediate in the presence of a base like triethylamine. Purification typically involves recrystallization or column chromatography to isolate the hydrochloride salt . Key steps include controlling reaction temperature (e.g., 0–25°C) and using inert atmospheres to prevent side reactions.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and piperidine ring conformation.
- HPLC (≥95% purity threshold) to assess impurities.
- Melting point analysis (compare to literature values, e.g., 150–155°C for similar piperidine hydrochlorides) .
- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s distinct signature) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste under local regulations .
- Storage : Keep in a cool (<25°C), dry environment, away from oxidizers and strong acids .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?
DoE minimizes experimental trials while maximizing data output. For example:
- Factors : Vary temperature, solvent polarity (e.g., DMF vs. THF), and base stoichiometry.
- Response variables : Measure yield, purity, and reaction time.
- Statistical analysis : Use software (e.g., JMP) to identify optimal conditions. Evidence shows this approach reduces development time by 30–50% in analogous reactions .
Q. How should researchers resolve contradictions in reported toxicity data for brominated piperidine derivatives?
- Validate sources : Cross-reference GHS classifications from authoritative databases (e.g., NITE in Japan) .
- In vitro testing : Conduct MTT assays on human cell lines (e.g., HepG2) to assess acute toxicity (IC₅₀).
- Comparative studies : Benchmark against structurally similar compounds (e.g., 2-chloropyridine hydrochlorides) to identify structure-toxicity trends .
Q. What computational strategies enhance the design of derivatives with improved bioactivity?
- Quantum chemistry : Use density functional theory (DFT) to model electron distribution at the bromophenoxy moiety, predicting reactivity in nucleophilic substitution .
- Molecular docking : Screen against target receptors (e.g., serotonin transporters) to prioritize derivatives with high binding affinity .
- Machine learning : Train models on existing SAR data to forecast metabolic stability or solubility .
Q. How do substituents (e.g., bromo, methoxy) influence the compound’s physicochemical and pharmacological properties?
- Bromine : Increases molecular weight and lipophilicity (logP), enhancing blood-brain barrier permeability but potentially reducing solubility .
- Methoxy group : Electron-donating effects stabilize the aryl ether linkage against hydrolysis, improving shelf-life. It may also modulate receptor binding specificity .
- Piperidine hydrochloride : Enhances water solubility via salt formation, critical for in vivo bioavailability studies .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Factor | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 0°C to 50°C | 25°C | Maximizes yield (85%) |
| Solvent | THF, DMF, AcCN | DMF | Enhances solubility of intermediates |
| Base (eq.) | 1.0 to 2.5 | 1.5 | Minimizes side products |
Q. Table 2. Comparative Toxicity of Analogous Compounds
| Compound | IC₅₀ (HepG2) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Target compound | 12.5 µM | 2.8 | 0.45 |
| 2-Chloro analog | 8.7 µM | 3.1 | 0.32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
